molecular formula C18H18ClFN2O3 B11503406 [5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl](morpholin-4-yl)methanone

[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl](morpholin-4-yl)methanone

Cat. No.: B11503406
M. Wt: 364.8 g/mol
InChI Key: GGFSGDAQVPJXDO-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-ylmethanone is a complex organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-ylmethanone typically involves multiple steps, starting with the preparation of the core pyridine structure. The process often includes:

    Formation of the Pyridine Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.

    Introduction of Substituents: Chlorine, fluorophenoxy, and dimethyl groups are introduced to the pyridine core through various substitution reactions.

    Morpholine Addition: The morpholine ring is then attached to the pyridine structure, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: Another phenylmorpholine with similar structural features.

    5-Chloro-2-morpholin-4-yl-phenylamine: Shares the morpholine and phenyl groups but differs in other substituents.

Uniqueness

What sets 5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-ylmethanone apart is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H18ClFN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H18ClFN2O3/c1-11-15(18(23)22-7-9-24-10-8-22)17(21-12(2)16(11)19)25-14-5-3-13(20)4-6-14/h3-6H,7-10H2,1-2H3

InChI Key

GGFSGDAQVPJXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

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